

Application Notes: Functionalization Reactions of 3-Bromo-2-fluoro-5-methylpyridine

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Compound of Interest

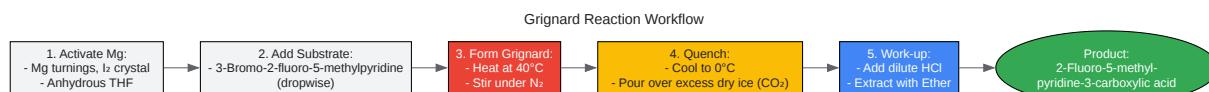
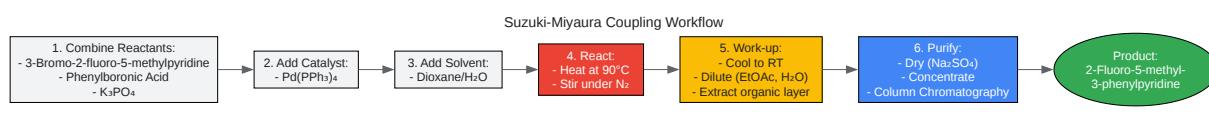
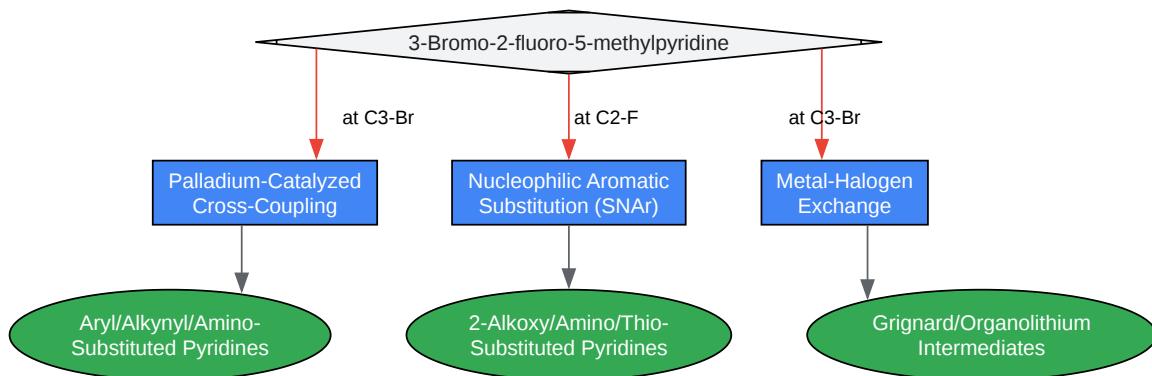
Compound Name: *3-Bromo-2-fluoro-5-methylpyridine*

Cat. No.: *B098770*

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Introduction

3-Bromo-2-fluoro-5-methylpyridine (CAS No: 17282-01-8) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.^{[1][2]} Its structure features a pyridine ring substituted with a methyl group, and two distinct halogen atoms at key positions. This arrangement offers multiple, regioselective functionalization pathways. The bromine atom at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The fluorine atom at the 2-position, activated by the adjacent ring nitrogen, is the primary site for nucleophilic aromatic substitution (SNAr).^{[3][4]} This document provides detailed protocols and comparative data for the key functionalization reactions of this valuable synthetic intermediate.



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